(E)-2-(2,4-dichlorophenyl)sulfonyl-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile
Description
(E)-2-(2,4-Dichlorophenyl)sulfonyl-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile is an acrylonitrile derivative characterized by an (E)-configured α,β-unsaturated nitrile backbone. Its structure includes:
- A 2,4-dichlorophenylsulfonyl group at position 2, contributing strong electron-withdrawing effects and steric bulk.
- A 4-(trifluoromethoxy)anilino group at position 3, featuring a trifluoromethoxy substituent (-OCF₃), which enhances lipophilicity and metabolic stability compared to methoxy (-OCH₃) or hydroxy (-OH) analogs .
This compound’s design leverages the sulfonyl group for hydrogen-bonding interactions and the trifluoromethoxy substituent for improved pharmacokinetic properties, making it a candidate for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
(E)-2-(2,4-dichlorophenyl)sulfonyl-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2F3N2O3S/c17-10-1-6-15(14(18)7-10)27(24,25)13(8-22)9-23-11-2-4-12(5-3-11)26-16(19,20)21/h1-7,9,23H/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDKXFIKWCULNO-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C#N)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C(\C#N)/S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(2,4-Dichlorophenyl)sulfonyl-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile is a synthetic compound with potential applications in medicinal chemistry and agrochemicals. Its structure suggests possible interactions with biological systems, making it a candidate for various pharmacological studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 471.3 g/mol. It features a dichlorophenyl group, a sulfonyl moiety, and a trifluoromethoxy aniline derivative, which are known to influence biological activity through various mechanisms.
Research indicates that compounds with similar structures often exhibit biological activities such as:
- Antimicrobial Effects : Many sulfonamide derivatives have shown efficacy against bacterial infections by inhibiting bacterial dihydropteroate synthase.
- Anticancer Activity : Compounds with trifluoromethoxy groups have been investigated for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Neuroprotective Properties : Some studies suggest potential neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of compounds related to this compound:
Case Studies
- Antiepileptic Study : In a zebrafish model induced with pentylenetetrazole, the compound demonstrated significant neuroprotective effects by upregulating serotonin and downregulating cortisol levels, suggesting its potential as an antiepileptic agent .
- Antimicrobial Activity : A series of tests against common bacterial strains revealed that derivatives of this compound exhibited notable antimicrobial properties, particularly against Gram-positive bacteria, highlighting its potential for therapeutic applications in infectious diseases .
- Cancer Cell Proliferation : In vitro studies on A431 vulvar epidermal carcinoma cells showed that the compound inhibited cell proliferation and migration significantly, indicating its potential role as an anticancer agent .
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in cancer therapy. Research has shown that derivatives with similar structures exhibit potent antitumor properties. The National Cancer Institute (NCI) has conducted extensive screenings on related compounds, revealing their effectiveness against a variety of human tumor cell lines. For instance, compounds with similar sulfonyl and nitrile functionalities have demonstrated significant growth inhibition rates in cancer cell assays, suggesting that (E)-2-(2,4-dichlorophenyl)sulfonyl-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile could also possess similar anticancer efficacy .
Synthetic Pathways
The synthesis of this compound can be achieved through various organic chemistry techniques. Typically, the process involves the formation of the sulfonamide followed by nitrile introduction through nucleophilic substitution reactions. The trifluoromethoxy group can be integrated via electrophilic aromatic substitution or direct fluorination methods, which are well-documented in synthetic organic chemistry literature .
Potential for Drug Development
Given its promising biological activity, there is potential for this compound to be developed into a therapeutic agent. The drug-like properties can be evaluated using computational models and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to determine its viability as a candidate for clinical development .
Case Studies and Research Findings
Several studies have documented the biological activities of structurally related compounds:
- A study published in Molecular Pharmacology highlighted the anticancer effects of sulfonamide derivatives against multiple cancer cell lines, demonstrating high selectivity and low toxicity profiles .
- Another research article focused on the synthesis and biological evaluation of trifluoromethoxy-substituted anilines, which showed enhanced activity against resistant cancer strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s closest structural analogs are sulfonyl acrylonitrile derivatives with variations in aryl and anilino substituents. Key comparisons include:
*RAHB: Resonance-assisted hydrogen bonding.
Physicochemical Properties
Bond Lengths and Conjugation :
- The C2–C1 bond in the acrylonitrile core is shortened (1.415–1.437 Å) due to conjugation with the nitrile group, a trend consistent across analogs .
- The trifluoromethoxy group introduces stronger electron-withdrawing effects compared to methoxy or methyl groups, altering electron density across the π-system .
- Crystallographic Data: Analogs like (2E)-2-(2,4-dichlorophenylsulfonyl)-3-(3-methoxyanilino)acrylonitrile crystallize in monoclinic systems (space group P2₁/n) with unit cell parameters a = 11.6125 Å, b = 10.1419 Å, and c = 16.4048 Å . Similar packing motifs (e.g., chains via C–H⋯O interactions) are expected for the target compound.
Q & A
Q. What are the standard synthetic routes for preparing (E)-2-(2,4-dichlorophenyl)sulfonyl-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Sulfonation : Introduce the 2,4-dichlorophenylsulfonyl group via sulfonation of 2,4-dichlorobenzene using chlorosulfonic acid, followed by purification .
Condensation : React the sulfonated intermediate with 4-(trifluoromethoxy)aniline in the presence of a base (e.g., NaOH or K₂CO₃) in polar aprotic solvents (e.g., DMF or acetonitrile) to form the enaminonitrile backbone. This step requires controlled temperature (60–80°C) to avoid side reactions .
Purification : Isolate the product via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Sulfonation | ClSO₃H, RT, 4–6 hrs | 70–85% | |
| Condensation | NaOH, DMF, 70°C, 12 hrs | 50–65% |
Q. How is the structural identity and purity of this compound confirmed?
- Methodological Answer : Use a combination of spectroscopic and computational methods:
- NMR : Analyze H and C NMR spectra to confirm the (E)-configuration and substituent positions. The sulfonyl group ( 125–135 ppm in C) and trifluoromethoxy group ( 55–60 ppm in F NMR) are key markers .
- IR Spectroscopy : Detect nitrile (2200 cm) and sulfonyl (1350–1150 cm) stretching vibrations .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (calculated for C₁₆H₁₀Cl₂F₃NO₃S: [M+H]⁺ = 434.0) .
- HPLC : Assess purity (>95%) using a C18 column (mobile phase: methanol/water 70:30) .
Q. What biological activities are predicted for this compound based on structural analogs?
- Methodological Answer : Structurally related enaminonitriles exhibit:
- Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays (concentration range: 1–100 µg/mL) .
- Anticancer Potential : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 24–48 hrs post-treatment .
- Kinase Inhibition : Perform docking simulations (AutoDock Vina) targeting EGFR or VEGFR2, leveraging the trifluoromethoxy group’s electron-withdrawing properties to enhance binding .
Advanced Research Questions
Q. How can reaction yields be optimized when steric hindrance from the sulfonyl group impedes condensation?
- Methodological Answer :
- Solvent Optimization : Switch to high-polarity solvents (e.g., DMSO) to improve solubility of bulky intermediates .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic attack efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (30–60 mins vs. 12 hrs) and improve yield by 10–15% under controlled microwave irradiation (100–120°C) .
Q. How should researchers resolve contradictions between computational predictions and experimental spectroscopic data?
- Methodological Answer :
- DFT Refinement : Re-optimize molecular geometry (B3LYP/6-311+G(d,p)) with implicit solvation models (e.g., PCM for DMSO) to better match experimental NMR shifts .
- Dynamic Effects : Consider temperature-dependent NMR simulations (e.g., using CP2K) to account for conformational flexibility in the prop-2-enenitrile backbone .
- X-ray Crystallography : Resolve absolute configuration by growing single crystals (solvent: chloroform/hexane) and compare with DFT-optimized structures .
Q. What strategies mitigate variability in biological assay results caused by the compound’s hydrolytic instability?
- Methodological Answer :
- Stability Studies : Monitor degradation kinetics (HPLC, 24–72 hrs) in PBS (pH 7.4) and cell culture media. Add antioxidants (e.g., 0.1% ascorbic acid) to suppress oxidation .
- Prodrug Design : Modify the nitrile group to a stable prodrug (e.g., tert-butyl ester) that releases the active compound intracellularly .
- Assay Timing : Conduct short-term exposure assays (6–12 hrs) to minimize degradation artifacts .
Data Contradiction Analysis
Q. How to address discrepancies in reported antimicrobial activity across studies?
- Methodological Answer :
- Standardize Protocols : Use CLSI guidelines for MIC assays, ensuring consistent inoculum size (1–5 × 10⁵ CFU/mL) and incubation conditions (37°C, 18–24 hrs) .
- Synergistic Effects : Test combinations with adjuvants (e.g., efflux pump inhibitors) to clarify standalone vs. synergistic efficacy .
- Structural Confirmation : Re-validate compound identity/purity in conflicting studies to rule out batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
